molecular formula C25H22N2O2 B1603223 3-Hydroxy-1-(1-trityl-1H-imidazol-4-YL)propan-1-one CAS No. 426219-42-3

3-Hydroxy-1-(1-trityl-1H-imidazol-4-YL)propan-1-one

Cat. No. B1603223
M. Wt: 382.5 g/mol
InChI Key: FUUOCVSYDYUVQF-UHFFFAOYSA-N
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Patent
US07141598B2

Procedure details

3-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)-1-propanone (129 g) was dissolved in ethyl acetate (2 L). While stirring under ice-cooling (ice-salt), triethylamine (65.8 ml) was added and then a solution of methanesulfonyl chloride (34.2 ml) in ethyl acetate (50 ml) was added. The mixture was stirred at the same temperature for 1 h and ice water (0.8 L) was added to the reaction mixture, which was followed by partitioning. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was dissolved in acetonitrile (2.36 L) and the mixture was stirred at 70° C. for 3 h. The reaction mixture was allowed to assume room temperature. Methanol (0.8 L) and triethylamine (61 ml) were added and the mixture was stirred again at 70° C. for 1.5 h. The solvent was evaporated under reduced pressure and ethyl acetate (200 ml) was added to the resulting residue. The insoluble material was filtered off. The solvent was evaporated and the residue was purified by silica gel column chromatography (eluent; methanol/ethyl acetate; 1/24–1/9). The eluate was recrystallized from methanol/ethyl acetate to give the title compound (18.84 g) as pale brown crystals.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.8 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0.8 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]([C:6]1[N:7]=[CH:8][N:9](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:10]=1)=[O:5].C(N(CC)CC)C.CS(Cl)(=O)=O>C(OCC)(=O)C>[CH:10]1[N:9]=[CH:8][N:7]2[CH2:2][CH2:3][C:4](=[O:5])[C:6]=12

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
OCCC(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
34.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
ice water
Quantity
0.8 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
While stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
by partitioning
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile (2.36 L)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to assume room temperature
ADDITION
Type
ADDITION
Details
Methanol (0.8 L) and triethylamine (61 ml) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred again at 70° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and ethyl acetate (200 ml)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; methanol/ethyl acetate; 1/24–1/9)
CUSTOM
Type
CUSTOM
Details
The eluate was recrystallized from methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1=C2N(C=N1)CCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.84 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.